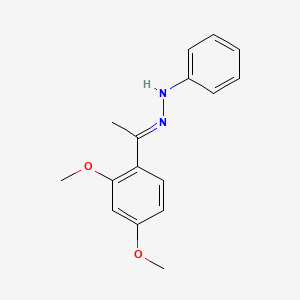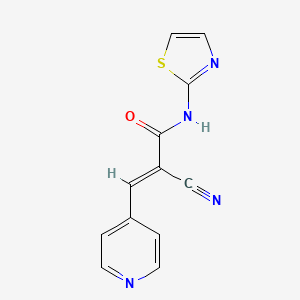![molecular formula C16H13F3N2O3 B5718488 {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid](/img/structure/B5718488.png)
{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid, also known as TFA-APA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TFA-APA is an amino acid derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid exerts its biological effects by inhibiting the activity of specific enzymes, such as matrix metalloproteinases (MMPs), which are involved in the progression of various diseases. {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid has been shown to inhibit the activity of MMPs by binding to their active sites and preventing the cleavage of extracellular matrix proteins. This inhibition of MMP activity leads to a reduction in tumor growth, inflammation, and other pathological processes.
Biochemical and physiological effects:
{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid has been shown to have various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and anti-angiogenic activity. {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid has also been shown to have a neuroprotective effect and can improve cognitive function in animal models of Alzheimer's disease. Additionally, {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid has been shown to have a hypoglycemic effect and can improve glucose tolerance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid has some limitations, including its high cost and limited availability. Additionally, {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid can be toxic at high concentrations, and care should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the study of {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid. One potential direction is the development of new drugs based on {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid for the treatment of cancer, Alzheimer's disease, and other diseases. Additionally, further studies are needed to understand the precise mechanism of action of {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid and its effects on various biological processes. Finally, the synthesis of {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid derivatives with improved pharmacological properties is an area of active research.
Conclusion:
In conclusion, {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid is a promising compound with significant potential for use in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid and to develop new drugs based on this compound for the treatment of various diseases.
Métodos De Síntesis
{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The most commonly used method for {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid synthesis is SPPS, which involves the stepwise addition of amino acids to a growing peptide chain. In this method, {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid is synthesized by coupling the amino acid derivative with a carboxylic acid group to form a peptide bond.
Aplicaciones Científicas De Investigación
{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid has been extensively studied for its potential applications in scientific research. One of the most significant applications of {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid is in the development of new drugs. {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid has been shown to have significant antitumor activity and has been used as a lead compound for the development of new cancer drugs. Additionally, {4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid has been studied for its potential applications in the treatment of Alzheimer's disease, diabetes, and other diseases.
Propiedades
IUPAC Name |
2-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)11-2-1-3-13(9-11)21-15(24)20-12-6-4-10(5-7-12)8-14(22)23/h1-7,9H,8H2,(H,22,23)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAMAUKFMWPNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)




![6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5718457.png)
![ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5718469.png)
![ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate](/img/structure/B5718481.png)